molecular formula C16H16N4O4 B2783955 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 941883-36-9

6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2783955
CAS No.: 941883-36-9
M. Wt: 328.328
InChI Key: DBBSVPWXAAXEDW-UHFFFAOYSA-N
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Description

The compound 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 3-nitrophenyl group at position 6 and a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety at position 2.

Properties

IUPAC Name

6-(3-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-15-7-6-14(12-4-3-5-13(10-12)20(23)24)17-19(15)11-16(22)18-8-1-2-9-18/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBSVPWXAAXEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. Its molecular formula is C16H16N4O4C_{16}H_{16}N_{4}O_{4} with a molecular weight of approximately 328.33 g/mol. This compound has been studied for various pharmacological properties, including its effects on enzyme inhibition and potential therapeutic applications.

Chemical Structure

The compound features a pyridazinone core with a nitrophenyl group and a pyrrolidine derivative, which may contribute to its biological activity. The structural representation can be summarized as follows:

ComponentStructure
Molecular FormulaC16H16N4O4
Molecular Weight328.33 g/mol
IUPAC Name6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Notable areas of research include:

  • Phosphodiesterase Inhibition : The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor, which plays a critical role in regulating cyclic nucleotide levels in cells. PDE inhibitors are known for their therapeutic applications in treating respiratory diseases and other inflammatory conditions .
  • Anticancer Activity : Preliminary studies suggest that compounds similar to 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance the compound's ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : Research indicates that derivatives of this class of compounds may possess antimicrobial properties, making them potential candidates for further development in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Study 1: PDE Inhibition

A study focusing on PDE inhibitors demonstrated that similar compounds can significantly reduce inflammation in animal models of asthma. The inhibition of PDE4 was particularly noted, which leads to increased levels of cyclic AMP, resulting in reduced eosinophilic inflammation .

Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that compounds with structural similarities to 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibited significant antiproliferative effects. For instance, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells at low micromolar concentrations .

Study 3: Antimicrobial Effects

Research has shown that certain derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest the potential for developing new antibiotics based on the structural framework of this compound .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibit significant anticonvulsant properties. For instance, derivatives of pyridazinone have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission and thereby reducing seizure activity. In a study involving various pyridazinone derivatives, certain analogues demonstrated median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide .

Antitumor Potential

The compound has also been explored for its antitumor properties. Studies have indicated that pyridazinone derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups, such as the nitrophenyl moiety in this compound, enhances its cytotoxic effects by inducing apoptosis in cancer cells .

Cardiovascular Applications

Pyridazinone derivatives are known to exhibit cardiovascular activities, including vasodilation and anti-hypertensive effects. The structural attributes of 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one may contribute to its ability to modulate vascular tone and improve cardiac function through the inhibition of angiotensin-converting enzyme (ACE) .

Synthesis and Derivative Development

The synthesis of 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves several key steps:

  • Formation of the Dihydropyridazinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Nitrophenyl Group : This step enhances the compound's reactivity and biological profile.
  • Pyrrolidine Integration : The incorporation of the pyrrolidine moiety is crucial for enhancing the pharmacological properties.

Each synthetic step requires careful optimization to ensure high yield and purity of the final product.

Case Studies

Study ReferenceApplication AreaKey Findings
Anticonvulsant ActivityDemonstrated significant reduction in seizure frequency in animal models.
Antitumor ActivityShowed IC50 values lower than standard chemotherapeutics against various cancer cell lines.
Cardiovascular EffectsIndicated potential for lowering blood pressure in hypertensive models.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

The pyridazinone core is a common scaffold in medicinal chemistry. Key differences among analogs arise from substituents at positions 2 and 6:

Compound Name R6 Substituent R2 Substituent Molecular Weight Key Features Reference
6-(3-Nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one 3-Nitrophenyl 2-Oxo-2-(pyrrolidin-1-yl)ethyl Not reported Nitro group (electron-withdrawing), pyrrolidine (solubility modifier) Target Compound
2-{2-Oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one Unsubstituted pyridazinone 2-Oxo-2-[3-(triazolyl)pyrrolidin-1-yl]ethyl 274.28 Triazole-pyrrolidine hybrid (enhanced hydrogen bonding potential)
2-(2-Oxo-2-Phenylethyl)-6-Phenylpyridazin-3-one Phenyl 2-Oxo-2-phenylethyl Not reported Simple phenyl groups (lipophilic, no nitro or heterocyclic substitution)
6-(3,4-Dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one 3,4-Dimethylphenyl 2-Oxo-2-(3,5-dimethylpiperidin-1-yl)ethyl 353.46 Dimethylphenyl (steric bulk), piperidine (larger ring vs. pyrrolidine)

Key Observations:

  • Electron-Withdrawing vs.
  • Heterocyclic Moieties: The pyrrolidine group in the target compound is replaced by a triazole-pyrrolidine hybrid in BK81350 , which could alter binding affinity through additional hydrogen-bonding interactions.

Core Structure Modifications

While most analogs retain the dihydropyridazinone core, some derivatives feature expanded or fused rings:

Compound Name Core Structure Key Functional Groups Molecular Weight Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, ester, cyano groups Not reported
6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one Dihydropyridazinone Methyl, oxopropyl (simpler substituents) Not reported

Key Observations:

  • Fused Ring Systems: The tetrahydroimidazopyridine core in introduces a bicyclic system, which may enhance rigidity and selectivity compared to the monocyclic dihydropyridazinone .
  • Simpler Substituents: The methyl and oxopropyl groups in highlight how reduced complexity impacts physicochemical properties like solubility and metabolic stability .

Physicochemical and Spectroscopic Data

Limited data are available for the target compound, but analogs provide benchmarks:

Compound Name Melting Point (°C) Spectral Data (Notable Peaks) Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 IR: 1740 cm⁻¹ (ester C=O); <sup>1</sup>H NMR: δ 8.2–7.4 (nitrophenyl)
2-{2-Oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one Not reported HRMS (ESI): [M+H]<sup>+</sup> 275.1021 (calc. 274.2786)

Key Observations:

  • Spectroscopic Signatures: Nitro groups (e.g., in ) produce distinct <sup>1</sup>H NMR and IR peaks, aiding structural confirmation .
  • Mass Accuracy: HRMS data for BK81350 validate synthetic routes, a critical step for quality control in drug development.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nitro-group introduction .
  • Catalysts : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Temperature control : Maintain 60–80°C for nitro-group stability during substitution .

Q. Example reaction parameters :

StepReagents/ConditionsYield (%)Reference
Core cyclizationHydrazine hydrate, EtOH, reflux65–70
2-Position substitution2-Oxo-2-(pyrrolidin-1-yl)ethyl bromide, K₂CO₃, DMF, 80°C55–60
6-Position nitrationHNO₃/H₂SO₄, 0–5°C40–45

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Answer:
Primary techniques :

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon connectivity. The pyridazinone carbonyl (C=O) resonates at δ ~165–170 ppm, while the pyrrolidinyl protons appear as multiplet signals (δ 1.5–3.5 ppm) .
  • X-ray crystallography : SHELX and ORTEP-III resolve bond lengths, angles, and confirm stereochemistry. The dihydropyridazinone ring typically adopts a half-chair conformation .

Q. Resolving contradictions :

  • Cross-validate NMR with IR (C=O stretch at ~1700 cm⁻¹) and HRMS (exact mass ± 2 ppm) .
  • For ambiguous crystallographic data, use WinGX for refinement and Mercury for visualization to check for disorder or twinning .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack. The nitro group lowers LUMO, enhancing electrophilicity .
    • Simulates IR and NMR spectra to validate experimental data .
  • Molecular docking :
    • Screens against targets like kinases or GPCRs. The pyrrolidinyl group may engage in hydrophobic interactions, while the nitro group participates in π-stacking .

Q. Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set).

Dock with AutoDock Vina into protein PDB structures (e.g., COX-2 for anti-inflammatory activity).

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Answer:

  • Nucleophilic substitution (SN2) :
    • The 2-oxoethyl group acts as a leaving group. Steric hindrance from pyrrolidinyl substituents slows reactivity, requiring polar solvents (e.g., DMSO) .
  • Cycloaddition :
    • The dihydropyridazinone ring participates in [4+2] Diels-Alder reactions. Electron-withdrawing nitro groups increase dienophilicity .

Q. Experimental validation :

  • Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots).
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to track ring formation .

Advanced: How should researchers design experiments to assess potential pharmacological activity while addressing solubility limitations?

Answer:
Experimental design :

In vitro assays :

  • Enzyme inhibition (e.g., PDE4 for anti-inflammatory activity) with IC₅₀ determination .
  • Cytotoxicity screening (MTT assay on HEK293 cells) .

In vivo models :

  • Rodent inflammation models (e.g., carrageenan-induced paw edema) .

Q. Solubility enhancement :

  • Prodrugs : Introduce ester groups at the pyridazinone carbonyl .
  • Co-solvents : Use cyclodextrins or PEG-400 in formulations .

Advanced: What strategies resolve contradictory crystallographic data, such as disorder in the pyrrolidinyl group?

Answer:

  • Refinement tools : SHELXL (SHELX suite) for anisotropic displacement parameter (ADP) analysis. Apply TWIN commands for twinned crystals .
  • Validation software :
    • PLATON to check for missed symmetry or voids .
    • Mercury for visualizing electron density maps and adjusting occupancy .

Case study :
Disorder in the pyrrolidinyl group is resolved by refining two conformers with 50:50 occupancy, validated via R-factor convergence (< 5%) .

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